molecular formula C14H7BrCl2N2OS2 B2399293 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide CAS No. 391229-64-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide

Cat. No.: B2399293
CAS No.: 391229-64-4
M. Wt: 434.15
InChI Key: YWWMHEMLGRTYSY-UHFFFAOYSA-N
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Description

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and dichlorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is unique due to its combination of bromothiophene, thiazole, and dichlorobenzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-12-2-1-11(22-12)10-6-21-14(18-10)19-13(20)7-3-8(16)5-9(17)4-7/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWMHEMLGRTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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